Dodecane-2-thiol
Overview
Description
Dodecane-2-thiol is an organic compound with the formula C12H26S . It is used as a sulfur source and capping ligand in the synthesis of copper sulfide nanoparticles (Cu2S), which can be applied as electron donor and hole acceptor in photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of dodecane-2-thiol consists of a chain of 12 carbon atoms (dodecane) with a sulfur atom attached to the second carbon atom . The molecular weight of dodecane-2-thiol is 202.400 .
Scientific Research Applications
Ionic Liquid Membrane Extraction : Dodecane-2-thiol is used in the removal of thiols from jet-fuel streams, particularly with ionic liquid membrane extraction techniques. This process is significant for purifying fuel by selectively removing sulfur-containing compounds (Ferreira et al., 2014).
Nanocrystal Synthesis and Surface Modification : In nanocrystal synthesis, dodecane-2-thiol acts as a capping agent, influencing the binding modes of capping thiols on nanocrystals. This application is crucial for controlling the surface properties and reactivity of nanocrystals (Turo & Macdonald, 2014).
Organic Photovoltaic Devices : Dodecane-2-thiol is used in studying structural transformations in polymer blends for organic photovoltaic applications. It assists in forming specific crystal structures in these blends, which is critical for designing more efficient solar cells (Ramani & Alam, 2013).
Emulsion Polymerization : The compound plays a role in the emulsion polymerization process, particularly as a chain-transfer agent in the polymerization of n-butyl acrylate. This application is important for controlling the molecular weight and structure of polymers (Plessis et al., 2001).
Membrane Development : Dodecane-2-thiol is used in the development of membranes with ultra-thin hydrophobic layers, useful in supporting liquid membranes or serving as selective gates. This application is significant in the field of membrane technology for separation processes (Le et al., 2002).
Fungal Peroxygenase Studies : Research on the terminal oxygenation of n-alkanes by fungal peroxidases involves dodecane-2-thiol. This study is relevant for understanding enzymatic reactions and potential biotechnological applications (Olmedo et al., 2016).
Corrosion Inhibition : Dodecane-2-thiol is examined for its potential as a corrosion inhibitor, particularly in the context of carbon steel protection in acidic environments. This application is vital in material science and industrial maintenance (Azzam & El-Aal, 2013).
Safety And Hazards
Future Directions
The future directions for dodecane-2-thiol research could involve further exploration of its interactions with other substances. For instance, a study has investigated the interaction of water vapor with dodecane thiol ligated gold nanoparticles, which could have implications for the development of new materials . Another study has explored the formation of a dodecane thiol film on an oxide-free nickel electrode, which could have applications in surface modification .
properties
IUPAC Name |
dodecane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROXMPKAGAWKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932188 | |
Record name | Dodecane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecane-2-thiol | |
CAS RN |
14402-50-7 | |
Record name | 2-Dodecanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14402-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane-2-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecane-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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